molecular formula C17H27NO B290324 N-mesityl-2-propylpentanamide

N-mesityl-2-propylpentanamide

Cat. No. B290324
M. Wt: 261.4 g/mol
InChI Key: RRTNSIHTUBBZRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-mesityl-2-propylpentanamide, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity among researchers for its potential therapeutic applications. This compound belongs to the indole-3-carboxamide family, which is known for its ability to interact with the endocannabinoid system, a complex network of receptors and enzymes involved in various physiological processes.

Mechanism of Action

N-mesityl-2-propylpentanamide acts as a partial agonist of the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. This compound binds to these receptors and modulates their activity, leading to various physiological effects.
Biochemical and Physiological Effects:
N-mesityl-2-propylpentanamide has been shown to have various biochemical and physiological effects, such as analgesia, anti-inflammatory activity, and anxiolytic effects. This compound has also been studied for its potential antitumor activity, as it has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-mesityl-2-propylpentanamide has several advantages for lab experiments, such as its high potency and selectivity for the CB1 and CB2 receptors. However, this compound also has several limitations, such as its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N-mesityl-2-propylpentanamide, such as its potential use in the treatment of various neurological disorders, such as multiple sclerosis and Alzheimer's disease. This compound could also be studied for its potential use in the treatment of various psychiatric disorders, such as depression and anxiety. Additionally, further research could be conducted to optimize the synthesis method of N-mesityl-2-propylpentanamide and to study its pharmacokinetics and pharmacodynamics in vivo.

Synthesis Methods

The synthesis of N-mesityl-2-propylpentanamide involves the reaction of 5-fluoro-ADB with mesityl oxide and 2-bromo-1-phenylpentan-1-one in the presence of a base and a solvent. This method yields a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Scientific Research Applications

N-mesityl-2-propylpentanamide has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and psychiatry. One of the main areas of research is its ability to modulate the endocannabinoid system, which is involved in pain perception, appetite regulation, and mood modulation.

properties

Molecular Formula

C17H27NO

Molecular Weight

261.4 g/mol

IUPAC Name

2-propyl-N-(2,4,6-trimethylphenyl)pentanamide

InChI

InChI=1S/C17H27NO/c1-6-8-15(9-7-2)17(19)18-16-13(4)10-12(3)11-14(16)5/h10-11,15H,6-9H2,1-5H3,(H,18,19)

InChI Key

RRTNSIHTUBBZRE-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)NC1=C(C=C(C=C1C)C)C

Canonical SMILES

CCCC(CCC)C(=O)NC1=C(C=C(C=C1C)C)C

Origin of Product

United States

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